Phenol, 4-(S-phenylsulfinimidoyl)-
Description
Phenol, 4-(S-phenylsulfinimidoyl)- is a phenolic derivative characterized by a sulfinimidoyl group (-S(=NH)Ph) attached at the para position of the benzene ring. This structure introduces a nitrogen atom directly bonded to sulfur, distinguishing it from sulfoxides (S=O) or sulfones (SO₂). The sulfinimidoyl group confers unique electronic and steric properties, enhancing reactivity in substitution and coordination reactions.
Properties
CAS No. |
827044-70-2 |
|---|---|
Molecular Formula |
C12H11NOS |
Molecular Weight |
217.29 g/mol |
IUPAC Name |
4-(phenylsulfinimidoyl)phenol |
InChI |
InChI=1S/C12H11NOS/c13-15(11-4-2-1-3-5-11)12-8-6-10(14)7-9-12/h1-9,13-14H |
InChI Key |
ZEKOBLOHGQJSPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=N)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-(S-phenylsulfinimidoyl)- typically involves the nucleophilic aromatic substitution of an aryl halide with a phenylsulfinimidoyl group. This reaction is facilitated by the presence of a strong base and often requires elevated temperatures to proceed efficiently . Transition-metal-catalyzed coupling reactions, such as the Ullmann-type coupling, can also be employed to synthesize this compound .
Industrial Production Methods
Industrial production of Phenol, 4-(S-phenylsulfinimidoyl)- may involve large-scale nucleophilic aromatic substitution reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Phenol, 4-(S-phenylsulfinimidoyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfinimidoyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic reagents like bromine and nitric acid can be used under controlled conditions to achieve selective substitution.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted phenol derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Phenol, 4-(S-phenylsulfinimidoyl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of Phenol, 4-(S-phenylsulfinimidoyl)- involves its interaction with molecular targets through its phenylsulfinimidoyl group. This group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the compound can interact with enzymes and receptors, modulating their activity and affecting various biochemical processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
Reactivity and Stability
- Sulfinimidoyl vs. Sulfinyl Groups: The sulfinimidoyl group (-S(=NH)Ph) in the target compound differs from sulfinyl (-S(=O)Ph) derivatives (e.g., CAS 64790-92-7 ) by replacing oxygen with NH. Sulfinimidoyls may exhibit lower thermal stability compared to sulfoxides due to weaker S–N bonds.
- Electronic Effects: The electron-withdrawing sulfinimidoyl group reduces electron density on the phenol ring compared to electron-donating substituents like thiophene-methyl (in 4-(thiophen-2-ylmethyl)phenol ), influencing electrophilic substitution patterns.
Toxicity and Environmental Impact
- 4-Phenylphenol: Releases toxic gases (e.g., CO, SOₓ) upon decomposition; requires storage away from oxidizers .
- Nonylphenol: Persistent in the environment; disrupts endocrine systems in aquatic life .
- Sulfinimidoyl Derivatives: Limited toxicity data available.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
